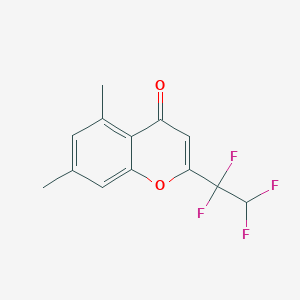
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to scavenge reactive oxygen species and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is its ease of synthesis and availability. It can be synthesized in relatively high yields using simple reaction conditions. However, one of the limitations is its low solubility in aqueous solutions, which may limit its application in certain biological assays.
将来の方向性
There are several future directions for the research on 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. One potential direction is the development of more efficient synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in bioimaging and materials science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability, as well as its biological activities, make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one involves the condensation of 4-hydroxycoumarin with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of functional materials.
特性
IUPAC Name |
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O2/c1-6-3-7(2)11-8(18)5-10(19-9(11)4-6)13(16,17)12(14)15/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPOHFCKNIGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(C(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
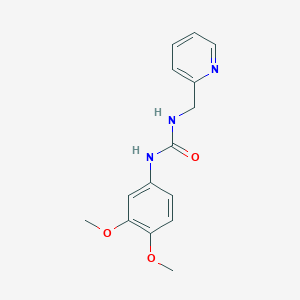
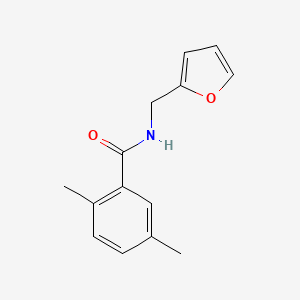
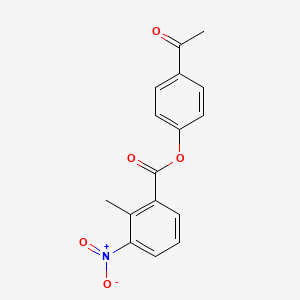
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)
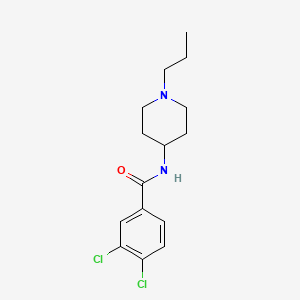

![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)